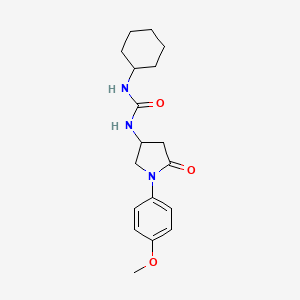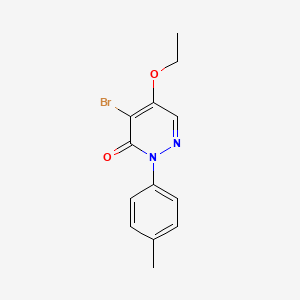
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one, also known as CPP or Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has been reported to have stimulant and empathogenic effects similar to those of MDMA (3,4-methylenedioxymethamphetamine), a commonly used recreational drug. CPP is a relatively new drug and has only recently gained popularity among drug users. It is important to study the chemical properties and effects of CPP in order to understand its potential uses and dangers.
Mécanisme D'action
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, which leads to an increase in their levels in the brain. This results in a feeling of euphoria and increased energy. The exact mechanism of action of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one is not fully understood, but it is thought to involve the activation of the reward pathway in the brain.
Biochemical and physiological effects:
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can lead to addiction, cognitive impairment, and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has several advantages as a research tool, including its ability to mimic the effects of other cathinones and its relatively low cost. However, there are also several limitations to its use. For example, 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic drug that has not been extensively studied in humans, so its long-term effects are not well understood. Additionally, the purity and quality of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can vary depending on the source, which can make it difficult to compare results across studies.
Orientations Futures
There are several areas of research that could be explored in the future regarding 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one. One potential direction is to investigate the effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one on different neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, more research is needed to understand the long-term effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one use and its potential for addiction. Finally, studies could be conducted to compare the effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one to other cathinones and to other stimulant drugs such as cocaine and amphetamines.
Méthodes De Synthèse
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can be synthesized by using a variety of methods, including the reduction of 4-cyclopropyl-2-nitroaniline with sodium borohydride, followed by reaction with 3,3-dimethylbutanone in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 4-cyclopropyl-2-nitroaniline with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been found to have similar effects to other cathinones such as methylone and ethylone. 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that are associated with pleasure, mood, and arousal.
Propriétés
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-14(2,3)10-13(16)15-8-6-12(7-9-15)11-4-5-11/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAKXXVIAVCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)

![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)





![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
![[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2959924.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)


